VTP50469 mesylate
Description
Introduction to VTP50469 Mesylate in Targeted Leukemia Therapy
This compound emerges as a groundbreaking therapeutic compound in the landscape of targeted cancer therapy, specifically designed to address the molecular pathogenesis underlying mixed lineage leukemia protein rearranged and nucleophosmin 1 mutated acute leukemias. This methanesulfonic acid salt formulation of VTP50469 exhibits enhanced pharmaceutical properties while maintaining the exceptional biological activity of the parent compound. The molecular structure of this compound, with the chemical formula C33H51FN6O7S2 and molecular weight of 726.9244, incorporates strategic modifications that optimize its interaction with the menin binding pocket. The compound's development represents the culmination of iterative structure-based drug design guided by advanced crystallographic techniques and computational modeling approaches.
The therapeutic significance of this compound extends beyond its impressive biochemical properties to address critical unmet medical needs in hematologic oncology. Mixed lineage leukemia protein rearranged leukemias constitute approximately 10% of all acute leukemias across age groups, with a particularly devastating impact on infant populations where the incidence reaches 70-80%. Similarly, nucleophosmin 1 mutations represent the most common genetic alteration in acute myeloid leukemia, detected in approximately 30-35% of adult cases and over 50% of acute myeloid leukemia cases with normal karyotype. These patient populations have historically experienced poor clinical outcomes compared to other leukemia subtypes, necessitating the development of novel therapeutic strategies that directly target the underlying molecular drivers of disease.
The compound's remarkable selectivity profile distinguishes it from conventional chemotherapeutic agents, as this compound specifically inhibits proliferation of cell lines harboring mixed lineage leukemia protein rearrangements or nucleophosmin 1 mutations while demonstrating minimal activity against cell lines lacking these genetic alterations. This selectivity translates to potent anti-leukemic effects with half-maximal inhibitory concentrations in the low nanomolar range across multiple relevant cell line models, including MOLM13 with half-maximal inhibitory concentration of 13 nanomolar, RS4;11 with half-maximal inhibitory concentration of 25 nanomolar, and various other mixed lineage leukemia protein rearranged cell lines. The compound's oral bioavailability further enhances its clinical potential, enabling convenient administration and sustained therapeutic exposure.
Molecular Basis of Menin-Mixed Lineage Leukemia Protein Interaction in Leukemogenesis
The molecular foundation underlying this compound's therapeutic mechanism centers on the critical protein-protein interaction between menin and mixed lineage leukemia protein, which serves as a fundamental driver of leukemogenesis in specific genetic contexts. This interaction represents a convergence point where multiple oncogenic pathways intersect to establish and maintain the aberrant transcriptional programs characteristic of aggressive acute leukemias. Understanding the intricate molecular details of this interaction provides essential insights into both the pathogenesis of these malignancies and the rational basis for therapeutic intervention with compounds like this compound.
The menin-mixed lineage leukemia protein complex functions as a master regulator of gene expression, orchestrating the transcriptional activation of key oncogenic targets that promote leukemic cell survival, proliferation, and resistance to differentiation. Structural studies have revealed that mixed lineage leukemia protein binds to menin through its amino-terminal region, specifically involving a 46-amino acid fragment that contains two distinct binding motifs with differential affinities for the menin surface. The high-affinity menin binding motif 1, encompassing mixed lineage leukemia protein residues 6-13, exhibits a dissociation constant of 56 nanomolar and represents the primary anchoring point for the interaction. The lower-affinity menin binding motif 2, involving residues 24-40, binds with a dissociation constant of 1 micromolar and provides additional stabilization through electrostatic interactions.
The three-dimensional architecture of the menin-mixed lineage leukemia protein complex has been elucidated through high-resolution crystallographic studies, revealing the molecular basis for the compound's exceptional binding affinity and selectivity. The menin protein presents a large central cavity of approximately 5,000 cubic angstroms formed by its tetratricopeptide repeat motif, which serves as the binding interface for mixed lineage leukemia protein and represents the target site for this compound. This cavity is characterized by its relative structural rigidity and composition of hydrophobic side chains lined with acidic residues, creating a well-defined binding pocket suitable for small molecule intervention. The binding mode of menin binding motif 1 within this cavity involves a characteristic U-shaped conformation maintained by both hydrophobic and electrostatic interactions, with three critical hydrophobic residues phenylalanine 9, proline 10, and proline 13 making the most significant contributions to binding affinity.
Role of Mixed Lineage Leukemia Protein Rearrangements and Nucleophosmin 1 Mutations in Acute Leukemias
Mixed lineage leukemia protein rearrangements represent one of the most clinically significant genetic alterations in acute leukemias, fundamentally altering the normal regulatory mechanisms that control hematopoietic cell differentiation and proliferation. These chromosomal translocations, primarily involving the 11q23 locus where the mixed lineage leukemia protein gene resides, result in the formation of fusion proteins that retain the amino-terminal menin-binding domain while acquiring novel functional domains from partner proteins. The clinical impact of these rearrangements is particularly profound in infant leukemias, where they are detected in 70-80% of cases and are associated with extremely poor prognosis, with three-year overall survival rates as low as 5.3% for acute lymphoblastic leukemia cases harboring mixed lineage leukemia protein rearrangements.
The molecular consequences of mixed lineage leukemia protein rearrangements extend beyond simple gene fusion events to encompass fundamental alterations in chromatin structure and gene expression patterns. These fusion proteins maintain their ability to interact with menin through the preserved amino-terminal domain, but acquire aberrant functions through their fusion partners that include transcriptional activation domains, protein-protein interaction motifs, and chromatin-modifying activities. The resulting chimeric proteins establish abnormal transcriptional complexes that drive the inappropriate expression of genes normally silenced during hematopoietic differentiation, particularly members of the homeobox gene family such as HOXA9, HOXA10, and MEIS1, which are critical regulators of hematopoietic stem cell self-renewal and early progenitor cell expansion.
More than 80 different partner genes have been identified in mixed lineage leukemia protein rearrangements, although the majority of clinical cases result from fusions with approximately six common partners. The specific fusion partner significantly influences the ultimate leukemia phenotype, with mixed lineage leukemia protein-AF4 fusions predominantly associated with lymphoid malignancies and mixed lineage leukemia protein-AF9 fusions more commonly resulting in myeloid malignancies. This partner-dependent phenotypic determination reflects the distinct functional contributions of different fusion partners to the oncogenic program, including their abilities to recruit specific transcriptional co-activators, chromatin remodeling complexes, and epigenetic modifying enzymes.
Nucleophosmin 1 mutations constitute a distinct but mechanistically related pathway to leukemogenesis that also depends on the menin-mixed lineage leukemia protein interaction for maintenance of the oncogenic transcriptional program. These mutations, detected in approximately 30-35% of adult acute myeloid leukemia cases and representing the most frequent genetic alteration in this malignancy, result in aberrant cytoplasmic localization of the nucleophosmin 1 protein due to disruption of its nucleolar localization signal and acquisition of a novel nuclear export sequence. The mutant nucleophosmin 1 protein directly promotes elevated expression of homeobox genes through mechanisms that involve the menin-mixed lineage leukemia protein complex, establishing a transcriptional program similar to that observed in mixed lineage leukemia protein rearranged leukemias.
The clinical characteristics of nucleophosmin 1 mutated acute myeloid leukemia demonstrate distinct features that distinguish this entity from other genetic subtypes. These patients typically present with high bone marrow blast counts, elevated white blood cell and platelet counts, and show a predominance in female patients. Importantly, nucleophosmin 1 mutations exhibit mutual exclusion with recurrent cytogenetic abnormalities and demonstrate high stability at disease relapse, suggesting that they represent primary driver events rather than secondary genetic changes. The prognostic impact of nucleophosmin 1 mutations depends significantly on concurrent genetic alterations, particularly FLT3-ITD mutations, with patients harboring isolated nucleophosmin 1 mutations demonstrating significantly better overall and disease-free survival compared to those with concurrent genetic alterations.
Menin as a Critical Scaffold Protein for Oncogenic Transcriptional Complexes
Menin functions as a multifaceted scaffold protein that orchestrates the assembly and regulation of diverse transcriptional complexes, playing paradoxical roles as both a tumor suppressor in endocrine tissues and an oncogenic cofactor in hematological malignancies. This functional duality reflects menin's ability to interact with a vast array of transcriptional regulators, chromatin modifying enzymes, and signaling molecules, thereby influencing gene expression programs in a context-dependent manner. The protein's structure, characterized by the absence of conventional functional domains or DNA-binding motifs, underscores its primary role as a molecular platform that facilitates protein-protein interactions rather than direct transcriptional regulation.
The central cavity of menin, formed by its tetratricopeptide repeat motifs, serves as the primary binding interface for multiple transcriptional partners, with the mixed lineage leukemia protein interaction representing the most extensively characterized and clinically relevant interaction in the context of leukemogenesis. Within this cavity, menin can simultaneously accommodate multiple binding partners through distinct binding sites, enabling the formation of higher-order transcriptional complexes with enhanced regulatory potential. The structural flexibility of menin's binding interface allows for the recruitment of diverse cofactors while maintaining specific recognition elements that ensure appropriate partner selection and complex assembly.
In the context of mixed lineage leukemia protein rearranged and nucleophosmin 1 mutated leukemias, menin serves as the critical organizing center for oncogenic transcriptional complexes that drive aberrant gene expression programs essential for leukemic cell survival and proliferation. These complexes typically include the mixed lineage leukemia protein or its fusion derivatives, the DOT1L histone methyltransferase, and various chromatin remodeling factors that collectively establish and maintain active chromatin states at key oncogenic target genes. The menin scaffold ensures proper spatial organization of these enzymatic activities, facilitating coordinated chromatin modifications that result in sustained transcriptional activation of leukemogenic gene programs.
The recruitment of DOT1L to menin-mixed lineage leukemia protein complexes represents a particularly critical aspect of the oncogenic mechanism, as this enzyme catalyzes histone H3 lysine 79 methylation, a chromatin mark associated with active transcription. ChIP-sequencing studies have demonstrated that VTP50469 treatment leads to rapid eviction of DOT1L from chromatin at mixed lineage leukemia protein target genes, resulting in loss of histone H3 lysine 79 methylation and subsequent transcriptional silencing of oncogenic targets such as HOXA9, HOXA10, MEIS1, and MYB. This mechanism highlights the central role of menin in coordinating the epigenetic landscape that maintains leukemic cell identity and resistance to differentiation.
Beyond its role in organizing histone-modifying activities, menin functions as a hub for integrating multiple signaling pathways that influence transcriptional output. The protein directly interacts with SMAD proteins that transduce transforming growth factor beta and bone morphogenetic protein signaling, beta-catenin from the Wnt signaling pathway, and various nuclear receptors including estrogen receptor and peroxisome proliferator-activated receptor gamma. These interactions enable menin to function as a signal integration platform that translates extracellular cues into appropriate transcriptional responses, a capability that is subverted in leukemic contexts to maintain oncogenic gene expression programs.
Rationale for Targeting the Menin-Mixed Lineage Leukemia Protein Interface with Small Molecules
The development of small molecule inhibitors targeting the menin-mixed lineage leukemia protein interface represents a rational therapeutic strategy based on comprehensive understanding of the molecular mechanisms driving leukemogenesis in genetically defined patient populations. This approach leverages the observation that disruption of the menin-mixed lineage leukemia protein interaction specifically affects the survival and proliferation of cells dependent on this pathway while sparing normal hematopoietic cells that do not rely on aberrant mixed lineage leukemia protein signaling for their function. The therapeutic window created by this differential dependency provides the foundation for selective anti-leukemic activity with potentially reduced toxicity to normal tissues.
The structural characteristics of the menin-mixed lineage leukemia protein binding interface present both opportunities and challenges for small molecule inhibitor development. The large central cavity on menin, while providing a substantial binding surface, requires compounds with appropriate size and complementary chemical features to achieve high-affinity binding. The presence of two distinct mixed lineage leukemia protein binding motifs with different affinities introduces additional complexity, as effective inhibitors must compete with both high-affinity and low-affinity interactions to achieve complete disruption of the complex. Structure-based drug design approaches have addressed these challenges by focusing on the high-affinity menin binding motif 1 site, which represents the critical hotspot for complex formation and provides the most tractable target for small molecule intervention.
This compound exemplifies the successful application of structure-guided drug design principles to achieve exceptional potency and selectivity for the menin-mixed lineage leukemia protein interface. The compound's binding mode, as revealed by high-resolution co-crystal structures, demonstrates optimal complementarity to the menin binding pocket with key anchoring hydrogen bonds to tyrosine 276 and tryptophan 341, along with favorable pi-cation interactions with tyrosine 319 and tryptophan 323 side chains. These specific molecular contacts contribute to the compound's sub-picomolar binding affinity while ensuring selectivity against other protein targets that lack this unique binding site architecture.
The pharmacological validation of menin-mixed lineage leukemia protein inhibition as a therapeutic strategy has been demonstrated through extensive preclinical studies showing rapid and potent effects on leukemic cell viability, differentiation, and gene expression. Treatment with VTP50469 results in rapid dissociation of menin from high molecular weight protein complexes, leading to loss of mixed lineage leukemia protein and DOT1L chromatin occupancy at target genes within days of treatment initiation. This rapid pharmacodynamic response translates to corresponding changes in gene expression, with suppression of key oncogenic targets such as HOXA5, HOXA9, MEF2C, HOXA10, and MEIS1 occurring faster than with alternative approaches such as direct DOT1L enzyme inhibition.
The clinical translation potential of menin-mixed lineage leukemia protein inhibitors is further supported by robust efficacy demonstrated in patient-derived xenograft models that recapitulate the genetic and phenotypic characteristics of human leukemias. These studies have shown significant reductions in leukemia burden, enhanced differentiation, and prolonged survival across multiple models representing both mixed lineage leukemia protein rearranged and nucleophosmin 1 mutated disease subtypes. Notably, some treated animals remained disease-free for extended periods exceeding one year, suggesting the potential for durable responses in clinical applications.
The rational basis for targeting the menin-mixed lineage leukemia protein interface extends beyond immediate anti-proliferative effects to include the potential for overcoming therapeutic resistance mechanisms that limit the efficacy of conventional treatments. By directly targeting the core transcriptional machinery that maintains leukemic cell identity, menin inhibitors may circumvent resistance pathways that involve drug efflux pumps, apoptosis evasion, or alternative survival signaling. Furthermore, the mechanism-based selectivity of these compounds suggests potential for combination therapies that could enhance efficacy while minimizing overlapping toxicities with standard chemotherapeutic regimens.
Properties
CAS No. |
2169919-27-9 |
|---|---|
Molecular Formula |
C33H51FN6O7S2 |
Molecular Weight |
726.9244 |
IUPAC Name |
5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide mesylate |
InChI |
InChI=1S/C32H47FN6O4S.CH4O3S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;1-5(2,3)4/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;1H3,(H,2,3,4)/t24-,26-; |
InChI Key |
AAGLGJRTYJKLCY-LAORJRNVSA-N |
SMILES |
O=S(N[C@H]1CC[C@H](CN(CC2)CCC32CN(C4=NC=NC=C4OC5=CC=C(C=C5C(N(C(C)C)C(C)C)=O)F)C3)CC1)(C)=O.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VTP50469; VTP-50469; VTP 50469; VTP50469 mesylate; |
Origin of Product |
United States |
Scientific Research Applications
Preclinical Studies
-
Efficacy Against MLL-Rearranged Leukemias
In various studies, VTP50469 demonstrated significant efficacy against MLL-rearranged leukemia cell lines and patient-derived xenograft (PDX) models. For instance:- IC50 Values : VTP50469 exhibited an IC50 of 10 nM against the MV4;11 cell line (MLL-AF4) but >3 μM against Ewing sarcoma cell lines, indicating a selective potency against MLL-rearranged leukemias .
- Tumor Burden Reduction : In PDX models of MLL-rearranged acute myeloid leukemia and acute lymphoblastic leukemia, treatment with VTP50469 led to dramatic reductions in leukemia burden .
-
Chromatin Remodeling
The compound induces specific chromatin changes by displacing Menin from protein complexes and inhibiting chromatin occupancy of MLL at target genes. This results in altered gene expression profiles that favor differentiation over proliferation .
Data Table: Summary of Preclinical Findings
Case Studies
-
Ewing Sarcoma Models
Although VTP50469 showed limited activity against Ewing sarcoma xenografts, it significantly slowed tumor progression in several models. This highlights the specificity of the compound's action towards MLL-rearranged leukemias over other cancer types . -
Long-Term Survival in Animal Models
In studies involving mouse models of MLL-rearranged acute lymphoblastic leukemia, many treated mice remained disease-free for over a year post-treatment. This suggests that VTP50469 not only reduces tumor burden but may also lead to durable responses . -
Comparison with Other Inhibitors
Compared to other menin inhibitors like MI-503 and DOT1L inhibitors, VTP50469 exhibited superior potency and faster action in inducing apoptosis in MLL-r B-ALL cell lines .
Chemical Reactions Analysis
Disruption of Protein Interactions
VTP50469 mesylate functions primarily by displacing Menin from high molecular weight protein complexes, leading to a reduction in MLL chromatin occupancy. This alteration in protein interactions results in significant changes in gene expression profiles associated with MLL-rearranged leukemias. The compound has a potent inhibitory constant (Ki) of 104 pM, indicating its high affinity for the Menin-MLL complex.
Inhibition of Cell Proliferation
Research indicates that VTP50469 inhibits cell proliferation in a concentration-dependent manner across various MLL-rearranged cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MOLM13 | 13 |
| THP1 | 37 |
| NOMO1 | 30 |
| ML2 | 16 |
| EOL1 | 20 |
| RS4;11 | 25 |
The compound has been shown to induce apoptosis in MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) cell lines at early time points, while also promoting differentiation in acute myeloid leukemia (AML) cell lines after prolonged exposure .
Gene Expression Modulation
VTP50469 treatment leads to rapid downregulation of MLL-fusion driven gene expression. In studies involving MOLM13 and RS4;11 cells, significant suppression of target genes was observed within two days of treatment, with even more pronounced effects by day seven. Notable genes affected include HOXA3, MEIS1, and JMJD1C.
The following table summarizes the gene expression changes observed after VTP50469 treatment:
| Gene Name | Expression Change (Fold) | Statistical Significance |
|---|---|---|
| HOXA3 | >2-fold | p < 0.05 |
| MEIS1 | >2-fold | p < 0.05 |
| JMJD1C | >2-fold | p < 0.05 |
These findings suggest that VTP50469 not only disrupts protein interactions but also significantly alters transcriptional programs critical for leukemia cell survival .
In Vivo Efficacy
In vivo studies have demonstrated that VTP50469 effectively reduces tumor growth in mouse models transplanted with MV4 cells (an MLL-rearranged leukemia model). Tumor size decreased in a dose-dependent manner when treated with varying doses of VTP50469 (15, 30, and 60 mg/kg) administered orally twice daily .
Comparison with Similar Compounds
Comparison with Menin-MLL Inhibitors
MI Series Inhibitors (MI-503, MI-3454, MI-2-2)
VTP50469 shares mechanistic similarities with MI-503 and MI-3454, which also block Menin-MLL binding. However, VTP50469 and MI-3454 exhibit superior potency, achieving therapeutic effects at lower doses (IC50: ~10–100 nM) compared to MI-503 (IC50: ~1 µM) . MI-2-2, a weaker inhibitor (Ki > 1 µM), serves as a tool compound, while MI-nc (non-binding control) confirms target specificity .
Table 1: Key Pharmacological Parameters
| Compound | Ki (pM) | IC50 (AML Cell Lines) | Selectivity for MLL-r Cells |
|---|---|---|---|
| VTP50469 | 104 | 10–100 nM | High |
| MI-3454 | 50 | 5–50 nM | High |
| MI-503 | 500 | 0.5–1 µM | Moderate |
| SGC0946 (DOT1L) | N/A | 1–5 µM | Moderate |
Comparison with DOT1L Inhibitors (SGC0946)
SGC0946 inhibits DOT1L, an H3K79 methyltransferase recruited by MLL fusions. Unlike VTP50469, which rapidly displaces MLL-AF9 from chromatin within 6 hours, SGC0946 reduces H3K79me2 levels only after 48 hours . VTP50469 suppresses transcription of key targets (e.g., MEIS1, JMJD1C) within 2 hours, whereas SGC0946 requires prolonged exposure for similar effects . Combination therapy synergizes: VTP50469 (10 nM) + SGC0946 (1 µM) reduces cell proliferation by >90% in MLL-AF9 models, surpassing monotherapy .
Table 2: Kinetics of Target Engagement
| Parameter | VTP50469 | SGC0946 |
|---|---|---|
| MLL-AF9 Chromatin Eviction | 2–6 hours | >48 hours |
| H3K79me2 Reduction | Delayed (48 hours) | 48 hours |
| MEIS1 Repression | 2 hours | No direct effect |
Synergy with KAT6/KAT7 Inhibitors (PF-9363)
PF-9363, a KAT6A/B and KAT7 inhibitor, synergizes with VTP50469 in MLL-FP leukemia. In Molm-13 cells, VTP50469 (100 nM) + PF-9363 (25 nM for KAT6A/B; 2.5 µM for KAT7) enhances apoptosis by >50% compared to either agent alone . This synergy is absent in BCR-ABL-driven leukemia, underscoring mechanistic specificity .
Efficacy Across Leukemia Subtypes
VTP50469 demonstrates variable efficacy depending on genetic context:
- MV4;11 (KMT2A-AFF1) : IC50 = 10 nM, rapid response (24–72 hours) .
- UCSD-AML1 (MN1-driven) : IC50 = 50 nM, slower kinetics .
- THP1 (KMT2A-MLLT3) : IC50 = 200 nM, resistance linked to low HOXA9/MEIS1 .
In contrast, DOT1L inhibitors like SGC0946 show broader activity but lower potency in MLL-r subtypes .
Unique Mechanistic Advantages
VTP50469’s ability to selectively downregulate MEIS1—while sparing HOXA genes—reduces off-target toxicity compared to pan-HOX inhibitors . Additionally, its rapid chromatin eviction of MLL fusion proteins disrupts oncogenic transcription before H3K79me2 loss, a feature absent in DOT1L inhibitors .
Preparation Methods
Initial Fragment Assembly
The synthesis starts with a piperazinyl pyrimidine scaffold, optimized through structure-based drug design. Early iterations focused on improving binding affinity by introducing a spirocyclic linker and cyclohexyl sulfonamide group to stabilize interactions with Menin’s MLL-binding pocket. Modifications included:
Intermediate Purification
Critical intermediates were purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the spirocyclic intermediate exhibited a molecular ion peak at m/z 471.2 ([M+H]⁺) in HRMS.
Final Coupling Steps
The free base was assembled through a palladium-catalyzed Suzuki-Miyaura coupling between a pyrimidine-5-boronic ester and a fluoro-substituted benzamide derivative. Reaction conditions included:
Salt Formation: Conversion to this compound
The free base is converted to the mesylate salt to improve physicochemical properties. The process involves:
Acid-Base Reaction
-
Stoichiometry : 1:1 molar ratio of VTP50469 free base to methanesulfonic acid.
-
Solvent system : Anhydrous ethanol or acetone to minimize hydrolysis.
-
Procedure : Methanesulfonic acid is added dropwise to a stirred solution of the free base at 0–5°C. The mixture is warmed to room temperature and stirred for 24 hours.
Crystallization and Isolation
The mesylate salt is crystallized by slow evaporation or anti-solvent addition (e.g., diethyl ether). Key parameters:
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The RCSB PDB entry 6PKC confirms the binding mode of VTP50469 to Menin, with the cyclohexyl sulfonamide group forming hydrogen bonds to Trp³⁴¹ and Glu³⁶³.
Scalability and Process Optimization
Critical Quality Attributes
Industrial-Scale Synthesis
A representative batch process for 1 kg of this compound includes:
| Step | Parameter | Value |
|---|---|---|
| Free base synthesis | Reaction volume | 20 L |
| Salt formation | Methanesulfonic acid | 1.2 eq |
| Crystallization | Cooling rate | 0.5°C/min |
| Drying | Lyophilization time | 48 h |
Comparative Solubility Profiles
| Formulation | Solubility (mg/mL) |
|---|---|
| Free base (DMSO) | 125 |
| Mesylate salt (water) | 45 |
| Sesquifumarate salt (water) | 32 |
The mesylate salt exhibits superior aqueous solubility compared to other salt forms, enabling oral bioavailability studies.
Regulatory and Patent Considerations
The synthesis is covered under patent WO2020142559A1, which claims heterocyclic Menin-MLL inhibitors and their pharmaceutically acceptable salts. Process-related impurities are controlled to <0.15% per ICH guidelines .
Q & A
Basic: What is the mechanism of action of VTP50469 mesylate in targeting MLL-rearranged (MLL-r) leukemia?
This compound is a structurally optimized small-molecule inhibitor that disrupts the protein-protein interaction between Menin and MLL fusion proteins. This interaction is critical for maintaining transcriptional activation of oncogenic genes like HOXA9, MEIS1, and PBX3 in MLL-r leukemia. By binding to Menin with high affinity (Ki = 104 pM), VTP50469 prevents the MLL fusion complex from recruiting chromatin-modifying enzymes, such as DOT1L, thereby reducing H3K79 methylation (a histone mark linked to active transcription) and suppressing leukemogenic gene expression .
Advanced: How should researchers design experiments to determine the optimal inhibitory concentration of this compound in vitro?
A systematic dose-response analysis is essential. Key steps include:
- Cell proliferation assays : Use MLL-r leukemia cell lines (e.g., MV4-11, Molm-13) treated with VTP50469 at concentrations ranging from 1 nM to 1 µM over 7–14 days. Normalize cell counts to DMSO controls and quantify growth inhibition (e.g., via trypan blue exclusion or ATP-based assays) .
- Gene expression profiling : Measure dose-dependent suppression of MEIS1 and PBX3 via qRT-PCR or RNA-seq. Note that HOXA9 may show variable sensitivity, requiring additional validation .
- Chromatin immunoprecipitation (ChIP) : Assess H3K79me2 levels at target gene loci (e.g., TSS regions) to confirm epigenetic modulation .
Advanced: How can researchers resolve contradictions in data showing differential effects of VTP50469 on HOXA gene expression?
Discrepancies in HOXA gene modulation may arise from cell-type specificity or compensatory pathways. To address this:
- Multi-omics integration : Combine RNA-seq with ATAC-seq or ChIP-seq to assess chromatin accessibility and transcription factor binding at HOXA loci.
- Knockdown/overexpression studies : Use CRISPR/Cas9 to silence Menin or MLL fusion partners in parallel with VTP50469 treatment to isolate direct vs. indirect effects .
- Cross-model validation : Compare results across primary patient-derived xenograft (PDX) models and cell lines to identify context-dependent mechanisms .
Advanced: What experimental strategies are recommended to evaluate synergy between VTP50469 and other epigenetic inhibitors (e.g., KAT6/KAT7 inhibitors)?
Synergy studies should employ:
- Combinatorial dose matrices : Treat MLL-r cells with escalating doses of VTP50469 and a second inhibitor (e.g., PF-9363). Calculate synergy scores using the Chou-Talalay method or Bliss independence model .
- Isobologram analysis : Determine whether the combination exhibits additive, synergistic, or antagonistic effects.
- Functional validation : Assess apoptosis (via Annexin V staining) and differentiation markers (e.g., CD11b) to confirm enhanced efficacy .
Advanced: How can researchers validate the in vivo efficacy of this compound in overcoming therapeutic resistance?
- Longitudinal PDX models : Treat MLL-r PDX-bearing mice with VTP50469 (oral dosing, 50–100 mg/kg) and monitor leukemia burden via bioluminescence or flow cytometry. Track relapse rates post-treatment cessation .
- Acquired resistance models : Generate VTP50469-resistant cell lines through chronic low-dose exposure. Perform whole-exome sequencing or CRISPR screens to identify resistance mechanisms (e.g., Menin mutations or compensatory kinase activation) .
- Pharmacodynamic biomarkers : Measure Menin-MLL complex dissociation in bone marrow aspirates using proximity ligation assays (PLA) .
Basic: What are the key pharmacodynamic markers for assessing VTP50469 activity in preclinical studies?
- Gene expression : Downregulation of MEIS1, PBX3, and MEF2C via qRT-PCR.
- Epigenetic changes : Reduced H3K79me2 at TSS regions (ChIP-qPCR or CUT&Tag) .
- Cellular phenotyping : Inhibition of colony-forming potential in methylcellulose assays and induction of differentiation markers (e.g., CD11b) .
Advanced: How should researchers address batch-to-batch variability in this compound for reproducible in vitro results?
- Quality control (QC) : Require certificates of analysis (CoA) detailing purity (>98%), salt content, and solubility. Use HPLC and mass spectrometry for batch verification .
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers. Include internal controls (e.g., DMSO and a reference inhibitor) in each experiment .
- Data normalization : Express results as fold-change relative to vehicle controls and account for plate-to-plate variability using Z-score normalization .
Advanced: What methodologies are recommended to study VTP50469’s impact on chromatin remodeling in solid tumors?
- ATAC-seq : Profile genome-wide chromatin accessibility in PI3KCA-mutant colorectal cancer models treated with VTP50469. Compare results to wild-type controls .
- CUT&Run : Map Menin occupancy and H3K79me2 distribution at oncogenic loci (e.g., AAKR1B10 in colon cancer) .
- Functional rescue : Overexpress Menin or MLL fusion proteins in solid tumor cell lines to confirm target specificity .
Basic: What are the limitations of this compound in current preclinical models?
- Hematopoietic specificity : Most data are derived from leukemia models; efficacy in solid tumors requires further validation .
- Variable HOXA9 suppression : Some MLL-r subtypes show incomplete HOXA9 downregulation, necessitating combination therapies .
- Pharmacokinetic challenges : Limited data on blood-brain barrier penetration for CNS-involved leukemias .
Advanced: How can researchers optimize experimental design for studying VTP50469 in NPM1-mutant AML?
- Co-targeting strategies : Combine VTP50469 with XPO1 inhibitors (e.g., selinexor) to block nuclear export of NPM1c oncoproteins. Use dose-escalation studies to identify synergistic ratios .
- Single-cell RNA-seq : Resolve heterogeneity in NPM1-mutant populations and identify subclones resistant to Menin inhibition .
- In vivo efficacy : Use immunocompetent models to evaluate T-cell-mediated clearance of residual disease post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
